molecular formula C19H21NO2 B2766768 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034520-32-4

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2766768
CAS No.: 2034520-32-4
M. Wt: 295.382
InChI Key: PUVYBLFIDQFHIW-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a naphthalen-1-yl methanone moiety.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20-11-10-16(12-20)22-13-14-8-9-14/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYBLFIDQFHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.

    Pyrrolidine Ring Formation: The cyclopropylmethyl halide is then reacted with pyrrolidine under basic conditions to form the cyclopropylmethoxy-pyrrolidine intermediate.

    Naphthalene Attachment: The final step involves the reaction of the intermediate with naphthalen-1-ylmethanone under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

    Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.

    Reduction: Formation of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related methanone derivatives, naphthalene-containing molecules, and substituted pyrrolidines. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications Reference
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone Not reported C₂₀H₂₁NO₂ Cyclopropylmethoxy-pyrrolidine, Naphthalene 307.39 g/mol Hypothesized high lipophilicity N/A
(3-Methoxyphenyl)(naphthalen-1-yl)methanone 39070-97-8 C₁₈H₁₄O₂ 3-Methoxyphenyl, Naphthalene 262.30 g/mol Studied for electronic properties
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone Not reported C₂₀H₁₆O₂ Chalcone backbone, Methoxy-naphthalene 288.34 g/mol Vibrational/electronic studies (FT-IR, DFT)
3-(Naphthalen-1-yl)pyrrolidine 178483-14-2 C₁₄H₁₅N Naphthalene, Pyrrolidine 197.28 g/mol Intermediate in drug synthesis
1-[[(2R)-1-Methyl-2-piperidinyl]methyl]-1H-indol-3-ylmethanone 134959-64-1 C₂₆H₂₆N₂O Indole-piperidine-naphthalene hybrid 382.50 g/mol Potential CNS-targeting activity

Key Observations :

Lipophilicity and Steric Effects: The cyclopropylmethoxy group in the target compound likely enhances lipophilicity compared to simpler methoxy substituents (e.g., 39070-97-8) . In contrast, 3-(naphthalen-1-yl)pyrrolidine lacks the methanone group, reducing its polarity and making it more suitable as a building block for secondary modifications .

Electronic and Vibrational Properties: Chalcone derivatives like 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone exhibit strong UV-vis absorption and nonlinear optical (NLO) properties due to conjugated π-systems . The target compound’s methanone group may similarly influence electronic transitions.

Biological Relevance :

  • Hybrid structures (e.g., 134959-64-1) with naphthalene and heterocyclic moieties have been investigated for central nervous system (CNS) activity, suggesting that the target compound’s pyrrolidine-cyclopropylmethoxy group could modulate receptor interactions .

Research Findings and Gaps

  • Synthetic Routes : While suppliers list analogs like 3-(naphthalen-1-yl)pyrrolidine , the target compound’s synthesis remains uncharacterized in the literature. Cyclopropylmethoxy-pyrrolidine intermediates (e.g., HR411663 ) suggest feasible pathways via nucleophilic substitution or coupling reactions.
  • Computational Insights : Analogous chalcone studies employed Gaussian software for DFT calculations , a methodology applicable to predict the target compound’s electronic behavior.
  • Biological Screening: No direct pharmacological data exist for the compound, though structurally related naphthalene-pyrrolidine hybrids are prioritized in drug discovery pipelines .

Biological Activity

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone, also known as CPNP, is a synthetic compound belonging to the class of designer drugs known as cathinones. These compounds are structurally similar to amphetamines and exhibit stimulant properties. This article explores the biological activity of CPNP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of CPNP features a cyclopropylmethoxy group attached to a pyrrolidine ring, which is further linked to a naphthalene moiety via a methanone functional group. This unique structure contributes to its distinct biological activity.

Chemical Formula

  • Molecular Formula : C18H21N1O2
  • CAS Number : 2034520-32-4

Structural Characteristics

ComponentDescription
Cyclopropylmethoxy GroupContributes to the compound's lipophilicity
Pyrrolidine RingInvolved in receptor binding
Naphthalene MoietyEnhances electron delocalization

Pharmacological Effects

Research indicates that CPNP exhibits stimulant effects similar to those of traditional amphetamines. It is believed to act primarily as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the synaptic cleft. This mechanism may contribute to its psychoactive properties.

Key Findings from Studies

  • Dopaminergic Activity : CPNP has been shown to enhance dopamine release in vitro, suggesting its potential as a stimulant agent.
  • Behavioral Studies : Animal models have demonstrated increased locomotor activity following administration of CPNP, indicative of stimulant-like effects.
  • Toxicity Profile : Preliminary studies highlight potential neurotoxic effects at high doses, necessitating further investigation into its safety profile.

The precise mechanism through which CPNP exerts its biological effects involves:

  • Receptor Interactions : Binding to dopamine transporters (DAT) and potentially serotonin transporters (SERT).
  • Signal Transduction : Modulation of intracellular signaling pathways linked to neurotransmitter release.

Case Study 1: Stimulant Properties

A study conducted on rodent models assessed the impact of CPNP on locomotor activity. Results indicated a significant increase in activity levels compared to control groups, reinforcing the compound's classification as a stimulant.

Case Study 2: Neurotoxicity Assessment

Another research effort focused on evaluating the neurotoxic potential of CPNP. High doses resulted in observable neuronal damage in specific brain regions, suggesting a need for caution in therapeutic contexts.

Comparison with Similar Compounds

To better understand the uniqueness of CPNP, it is beneficial to compare it with structurally similar compounds:

Compound NameMechanism of ActionNotable Effects
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(phenyl)methanoneDopamine reuptake inhibitionStimulant effects
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(benzyl)methanoneSimilar dopaminergic activityComparable stimulant properties
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(anthracen-1-yl)methanonePotentially broader receptor interactionsEnhanced psychoactive effects

Research Applications

CPNP's unique chemical structure and biological activity position it as a candidate for various research applications:

  • Pharmacology : Investigating its potential therapeutic uses in treating disorders related to dopamine dysregulation.
  • Neuroscience : Understanding the neurobiological mechanisms underlying its stimulant effects.
  • Synthetic Chemistry : Serving as a building block for developing novel compounds with targeted biological activities.

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